molecular formula C14H19NO B181371 Piperidine, 1-(1-oxo-3-phenylpropyl)- CAS No. 21924-11-8

Piperidine, 1-(1-oxo-3-phenylpropyl)-

Cat. No.: B181371
CAS No.: 21924-11-8
M. Wt: 217.31 g/mol
InChI Key: HOJGUDWNFKNCPF-UHFFFAOYSA-N
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Description

Piperidine, 1-(1-oxo-3-phenylpropyl)-: is an organic compound with the molecular formula C14H17NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its unique structure, which includes a phenylpropyl group attached to the nitrogen atom of the piperidine ring. It is used in various chemical and pharmaceutical applications due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Lithium Diisopropylamide (LDA) Method:

      Reactants: Propanoylpiperidine, benzoyl chloride.

      Conditions: The reaction is carried out in an anhydrous tetrahydrofuran (THF) solution at -78°C using lithium diisopropylamide (LDA) as a base.

  • Hydrogenation of Pyridine:

      Reactants: Pyridine, hydrogen.

      Conditions: Industrially, piperidine is produced by the hydrogenation of pyridine over a molybdenum disulfide catalyst.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

      Products: Oxidation of the phenylpropyl group can lead to the formation of carboxylic acids or ketones.

  • Reduction:

      Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Products: Reduction can convert the carbonyl group to an alcohol.

  • Substitution:

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Acts as a building block for the preparation of more complex molecules.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry:

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

3-phenyl-1-piperidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-14(15-11-5-2-6-12-15)10-9-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJGUDWNFKNCPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359503
Record name Piperidine, 1-(1-oxo-3-phenylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21924-11-8
Record name Piperidine, 1-(1-oxo-3-phenylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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